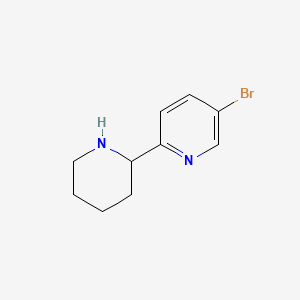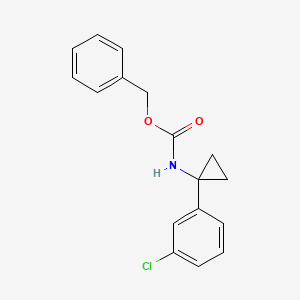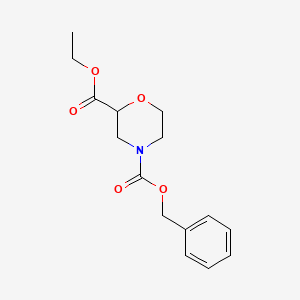![molecular formula C7H5F3N4 B567855 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1260811-97-9](/img/structure/B567855.png)
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a chemical compound with the molecular formula C7H5F3N4 . It has a molecular weight of 202.14 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 202.14 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Anti-Malarial Agent
The compound has been used in the design and synthesis of new anti-malarial agents . The synthesized compounds with different substituents in the 2-, 5-, and 7-positions of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold were tested against the W2-chloroquine-resistant P. falciparum clone .
Antifungal Agent
A series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing the thioether moiety were synthesized and evaluated for their antifungal activities . Most compounds exhibited obvious antifungal activities against cucumber Botrytis cinerea, strawberry Botrytis cinerea, tobacco Botrytis cinerea, blueberry Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav .
Antitumor Agent
Polycyclic systems containing [1,2,4]triazolo[1,5-a]-pyrimidine moiety are reported as antitumor agents . [1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents .
Corticotropin-Releasing Factor 1 Receptor Antagonist
The compound has been used as a corticotropin-releasing factor 1 receptor antagonist .
Calcium Channel Modulator
The compound has been used as a calcium channel modulator .
Treatment for Alzheimer’s Disease
The compound has been used in the treatment of Alzheimer’s disease .
Treatment for Insomnia
The compound has been used in the treatment of insomnia .
Complexes with Pt and Ru
Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .
properties
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-5(3-4)12-6(11)13-14/h1-3H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRDDLQSJKKOGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

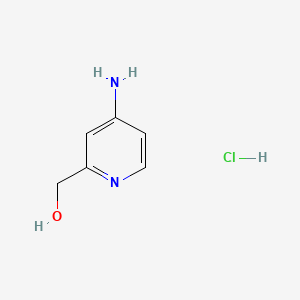

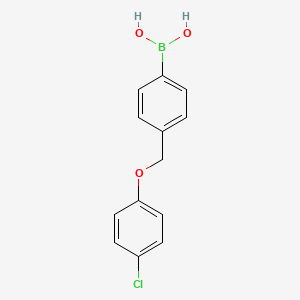
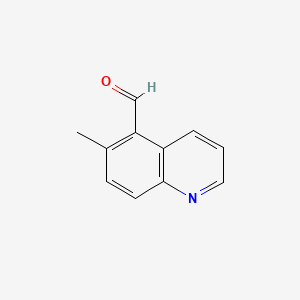
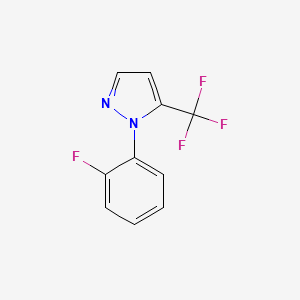

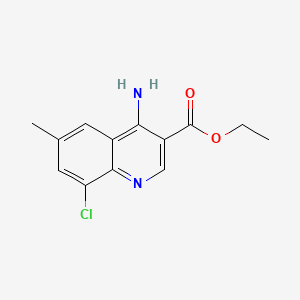

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B567787.png)
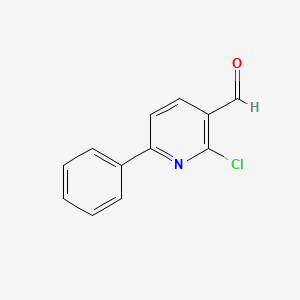
![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)
